Cas no 91715-47-8 (Benzo[b]thiophene, 5,6-dimethoxy-)

Benzo[b]thiophene, 5,6-dimethoxy- structure
91715-47-8 structure
Product Name:Benzo[b]thiophene, 5,6-dimethoxy-
Número CAS:91715-47-8
MF:C10H10O2S
Megavatios:194.250201702118
MDL:MFCD00981875
CID:786716
PubChem ID:3551059
Update Time:2024-10-26

Benzo[b]thiophene, 5,6-dimethoxy- Propiedades químicas y físicas

Nombre e identificación

    • Benzo[b]thiophene, 5,6-dimethoxy-
    • 5,6-Dimethoxybenzo[b]thiophene
    • 5,6-DIMETHOXY-1-BENZOTHIOPHENE
    • 5,6-Dimethoxybenzo[b]thiophene (ACI)
    • 5,6-dimethoxybenzothiophene
    • SCHEMBL3480255
    • AKOS027383951
    • AS-77497
    • DTXSID90393559
    • DA-00967
    • D97500
    • 91715-47-8
    • MFCD00981875
    • KLQSAAONLQIKDE-UHFFFAOYSA-N
    • MDL: MFCD00981875
    • Renchi: 1S/C10H10O2S/c1-11-8-5-7-3-4-13-10(7)6-9(8)12-2/h3-6H,1-2H3
    • Clave inchi: KLQSAAONLQIKDE-UHFFFAOYSA-N
    • Sonrisas: O(C)C1C(OC)=CC2=C(SC=C2)C=1

Atributos calculados

  • Calidad precisa: 194.04
  • Masa isotópica única: 194.04
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 2
  • Complejidad: 174
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.9
  • Superficie del Polo topológico: 46.7Ų

Propiedades experimentales

  • Punto de ebullición: 295.6±20.0°C at 760 mmHg

Benzo[b]thiophene, 5,6-dimethoxy- Información de Seguridad

Benzo[b]thiophene, 5,6-dimethoxy- PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD490979-100mg
5,6-Dimethoxybenzo[b]thiophene
91715-47-8 97%
100mg
¥231.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD490979-250mg
5,6-Dimethoxybenzo[b]thiophene
91715-47-8 97%
250mg
¥454.0 2024-04-17
Ambeed
A638804-100mg
5,6-Dimethoxybenzo[b]thiophene
91715-47-8 97%
100mg
$94.0 2025-04-15
Ambeed
A638804-250mg
5,6-Dimethoxybenzo[b]thiophene
91715-47-8 97%
250mg
$173.0 2025-04-15
Ambeed
A638804-1g
5,6-Dimethoxybenzo[b]thiophene
91715-47-8 97%
1g
$489.0 2025-04-15
eNovation Chemicals LLC
Y1054433-100mg
Benzo[b]thiophene, 5,6-dimethoxy-
91715-47-8 97%
100mg
$80 2024-06-07
eNovation Chemicals LLC
Y1054433-250mg
Benzo[b]thiophene, 5,6-dimethoxy-
91715-47-8 97%
250mg
$115 2024-06-07
eNovation Chemicals LLC
Y1054433-1g
Benzo[b]thiophene, 5,6-dimethoxy-
91715-47-8 97%
1g
$215 2024-06-07
eNovation Chemicals LLC
Y1054433-5g
Benzo[b]thiophene, 5,6-dimethoxy-
91715-47-8 97%
5g
$790 2024-06-07
Chemenu
CM336751-250mg
5,6-Dimethoxybenzo[b]thiophene
91715-47-8 95%+
250mg
$188 2024-07-20

Benzo[b]thiophene, 5,6-dimethoxy- Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Titanium tetrachloride ,  Molybdenum pentachloride Solvents: Dichloromethane ;  24 h, rt
Referencia
Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles
Franzmann, Peter; et al, Chemistry - A European Journal, 2019, 25(8), 1936-1940

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
2.2 Reagents: Copper Solvents: Quinoline ;  8 h, reflux
Referencia
Synthesis of Thiophene S,S-dioxide Based Acenes via Diels-Alder Reaction of Isobenzofurans with Benzothiophene S,S-dioxides
Karunakaran, Jayachandran; et al, ChemistrySelect, 2018, 3(32), 9409-9413

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Iodine Solvents: Methanol
2.1 Reagents: Titanium tetrachloride ,  Molybdenum pentachloride Solvents: Dichloromethane ;  24 h, rt
Referencia
Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles
Franzmann, Peter; et al, Chemistry - A European Journal, 2019, 25(8), 1936-1940

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide ,  Triphenylphosphine Solvents: Dichloromethane ;  60 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Thiourea Solvents: Ethanol ;  16 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  20 min, rt
2.3 Reagents: Sulfuric acid Solvents: Water ;  acidified
2.4 Reagents: Iodine Solvents: Methanol
3.1 Reagents: Titanium tetrachloride ,  Molybdenum pentachloride Solvents: Dichloromethane ;  24 h, rt
Referencia
Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles
Franzmann, Peter; et al, Chemistry - A European Journal, 2019, 25(8), 1936-1940

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ;  5 min, 150 °C
Referencia
Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications
Shen, Xian-Yan; et al, Angewandte Chemie, 2022, 61(35),

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
1.2 Reagents: Copper Solvents: Quinoline ;  8 h, reflux
Referencia
Synthesis of Thiophene S,S-dioxide Based Acenes via Diels-Alder Reaction of Isobenzofurans with Benzothiophene S,S-dioxides
Karunakaran, Jayachandran; et al, ChemistrySelect, 2018, 3(32), 9409-9413

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  30 min, rt → 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ;  5 min, 150 °C
Referencia
Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications
Shen, Xian-Yan; et al, Angewandte Chemie, 2022, 61(35),

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Thiourea Solvents: Ethanol ;  16 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  20 min, rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  acidified
1.4 Reagents: Iodine Solvents: Methanol
2.1 Reagents: Titanium tetrachloride ,  Molybdenum pentachloride Solvents: Dichloromethane ;  24 h, rt
Referencia
Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles
Franzmann, Peter; et al, Chemistry - A European Journal, 2019, 25(8), 1936-1940

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  15 h, 60 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  30 min, rt → 60 °C; 60 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
3.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ;  5 min, 150 °C
Referencia
Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications
Shen, Xian-Yan; et al, Angewandte Chemie, 2022, 61(35),

Benzo[b]thiophene, 5,6-dimethoxy- Raw materials

Benzo[b]thiophene, 5,6-dimethoxy- Preparation Products

Proveedores recomendados
NewCan Biotech Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
NewCan Biotech Limited
Jiangsu Kolod Food Ingredients Co.,ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangsu Kolod Food Ingredients Co.,ltd
Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Zhejiang Brunova Technology Co., Ltd.
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Amadis Chemical Company Limited
Hangzhou Cedareal Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hangzhou Cedareal Technology Co., Ltd.